molecular formula C6H6ClNO2 B8398823 Ethyl(chloromethylene)cyanoacetate

Ethyl(chloromethylene)cyanoacetate

Cat. No.: B8398823
M. Wt: 159.57 g/mol
InChI Key: IGMYFWGCIXEWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(chloromethylene)cyanoacetate is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

ethyl 3-chloro-2-cyanoprop-2-enoate

InChI

InChI=1S/C6H6ClNO2/c1-2-10-6(9)5(3-7)4-8/h3H,2H2,1H3

InChI Key

IGMYFWGCIXEWSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCl)C#N

Origin of Product

United States

Transesterification of Methyl Cyanoacetate:ethyl Cyanoacetate Can Also Be Synthesized Through the Transesterification of Methyl Cyanoacetate with Ethanol.guidechem.comthis Reaction is Typically Catalyzed by an Acid or a Base. More Advanced Catalytic Systems, Such As Those Involving Hydrotalcite, Have Been Developed to Improve the Efficiency and Recyclability of the Catalyst.google.com

Exploration of Reaction Efficiency and Yields

The efficiency and yield of ethyl cyanoacetate synthesis are critical for its industrial production. ontosight.ai Research has focused on optimizing reaction conditions, exploring new catalysts, and developing more efficient processes to maximize output and purity. guidechem.come3s-conferences.org

For the cyanidation-esterification route, yields of 77–80% of the theoretical amount have been reported for the final product with a purity of 97–98%. orgsyn.org The procedure involves careful temperature control to avoid the formation of byproducts. orgsyn.org

In the direct esterification of cyanoacetic acid, experimental conditions have been optimized to achieve high yields. One study found that a molar ratio of cyanoacetic acid to absolute ethanol of 1:1.20, a reaction temperature of 80°C, and a reaction time of 5 hours resulted in a product purity of over 99.5% and a yield of more than 93.0%. guidechem.com

More advanced catalytic systems have been explored to enhance reaction rates and yields. An orthogonal experiment on the esterification of cyanoacetic acid with ethanol using a mixed catalyst of silicotungstic acid and p-toluenesulfonic acid identified the optimal conditions. e3s-conferences.org The most significant factor affecting the esterification rate was the amount of catalyst, followed by the molar ratio, temperature, and reaction time. e3s-conferences.org The optimal conditions were found to be a molar ratio of cyanoacetic acid to absolute ethanol of 1:3.5, a reaction time of 3.5 hours, a reaction temperature of 80°C, and a catalyst amount of 1.5%. e3s-conferences.org

The use of heterogeneous catalysts, such as hydrotalcite in the transesterification of methyl cyanoacetate, offers advantages like high efficiency, ease of storage, long service life, and recyclability. google.com In one study, using a hydrotalcite-like catalyst, the conversion efficiency of ethyl cyanoacetate reached 78.08% with a selectivity of 99.48%. google.com Microwave irradiation has also been employed as a modern technique to accelerate organic reactions, often leading to higher yields in shorter reaction times. researchgate.net For instance, the condensation of p-anisidine (B42471) with ethyl cyanoacetate under microwave irradiation yielded the product in 90% yield. researchgate.net

The following table presents a selection of reported yields for different synthetic methods under various conditions.

Synthetic Method Catalyst/Conditions Yield (%) Purity (%) Reference(s)
Cyanidation followed by EsterificationSulfuric acid77-8097-98 orgsyn.org
Direct EsterificationNot specified>93.0>99.5 guidechem.com
EsterificationSilicotungstic acid and p-toluenesulfonic acidNot explicitly stated, but optimized for highest esterification rate.Not specified e3s-conferences.org
TransesterificationHydrotalcite-like catalyst78.08 (conversion)99.48 (selectivity) google.com
Condensation ReactionMicrowave irradiation90Not specified researchgate.net

Advanced Synthetic Methodologies and Process Optimization

Conventional Organic Synthesis Approaches

The preparation of ethyl cyanoacetate (B8463686) has been approached through several classical organic synthesis pathways. These methods are well-established and have been refined over time for improved yields and ease of execution in a laboratory setting. orgsyn.org The primary conventional methods include the cyanidation of ethyl chloroacetate, the esterification of cyanoacetic acid, and the transesterification of other cyanoacetate esters. guidechem.come3s-conferences.org

Computational and Theoretical Investigations Potential Areas of Study

Reaction Pathway Modeling for Derivatives

Computational modeling could be a powerful tool to explore the synthesis and reactivity of potential derivatives of Ethyl(chloromethylene)cyanoacetate. By employing methods such as Density Functional Theory (DFT), researchers could simulate various reaction pathways.

Potential Research Focus:

Nucleophilic Substitution Reactions: Modeling the substitution of the chlorine atom with various nucleophiles would be a primary area of interest. This could predict the feasibility and kinetics of synthesizing a wide range of derivatives. Parameters such as activation energies and reaction enthalpies could be calculated to identify the most promising synthetic routes.

Knoevenagel Condensation: Investigating the reactivity of the active methylene (B1212753) group in Knoevenagel condensation reactions with various aldehydes and ketones would be another critical area. Computational models could predict the stereoselectivity and electronic properties of the resulting products.

Cyclization Reactions: Modeling intramolecular reactions to form heterocyclic compounds would be valuable, given the importance of such structures in medicinal chemistry.

A hypothetical data table illustrating the type of information that could be generated from such studies is presented below.

Hypothetical Reaction Pathway Modeling Data for this compound Derivatives:

Derivative Synthesis ReactionComputational MethodCalculated Activation Energy (kJ/mol)Calculated Reaction Enthalpy (kJ/mol)
Substitution with -OCH3DFT (B3LYP/6-311+G(d,p))85.2-25.6
Substitution with -NH2DFT (B3LYP/6-311+G(d,p))92.1-18.4
Knoevenagel with BenzaldehydeDFT (M06-2X/def2-TZVP)65.7-42.1

This data is purely illustrative and not based on actual experimental or computational results.

Quantum Chemical Analysis of Reactivity (Hypothetical)

Quantum chemical calculations could provide a deep understanding of the electronic structure and reactivity of this compound. These theoretical analyses would complement experimental studies by explaining observed chemical behaviors.

Potential Areas of Quantum Chemical Investigation:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap would provide an indication of the molecule's kinetic stability.

Electrostatic Potential Mapping: Mapping the electrostatic potential onto the electron density surface would visually identify the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis could be used to study charge distribution, hybridization, and delocalization of electron density within the molecule, providing a detailed picture of its bonding characteristics.

A hypothetical data table summarizing potential quantum chemical descriptors is provided below.

Hypothetical Quantum Chemical Descriptors for this compound:

DescriptorComputational MethodCalculated Value
HOMO EnergyDFT (B3LYP/6-311+G(d,p))-7.8 eV
LUMO EnergyDFT (B3LYP/6-311+G(d,p))-1.2 eV
HOMO-LUMO GapDFT (B3LYP/6-311+G(d,p))6.6 eV
Dipole MomentDFT (B3LYP/6-311+G(d,p))3.5 D
Mulliken Atomic Charges (Cl)DFT (B3LYP/6-311+G(d,p))-0.25 e

This data is purely illustrative and not based on actual experimental or computational results.

Future Research Directions in Synthetic Chemistry

Expansion of Reaction Scope

While ethyl(chloromethylene)cyanoacetate is recognized for its utility, significant opportunities exist for expanding the range of reactions it can undergo. Current research focuses on its role as a precursor in the synthesis of various heterocyclic systems. For instance, its derivatives are key intermediates in creating functionalized pyrazoles and pyridines, which are core structures in many pharmaceutically active compounds.

A pivotal area of future exploration involves reacting chloro-derivatives of cyanoacrylates with a wider array of nucleophiles. The presence of the chlorine atom provides a reactive site for substitution reactions, which, combined with the Michael acceptor character of the double bond, allows for complex cascade reactions. Investigations into reactions with various binucleophiles, such as amidrazones and substituted hydrazines, are expected to yield novel heterocyclic frameworks. For example, the reaction of related activated acrylates like ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-arylbenzamidrazones has been shown to produce mercapto pyrazole (B372694) derivatives. researchgate.net Expanding this methodology to this compound could provide a direct route to chloro-substituted pyrazoles, which are otherwise difficult to synthesize.

Furthermore, the application of this compound in multicomponent reactions (MCRs) is a promising and underexplored field. MCRs allow for the construction of complex molecules in a single step, and the diverse reactivity of this compound makes it an ideal candidate for such processes. Developing new MCRs involving this reagent could lead to the rapid assembly of libraries of complex molecules for drug discovery and materials science.

Table 1: Potential Expansion of Reaction Scope for this compound

Reaction TypePotential Reactant(s)Potential Product ClassSynthetic Importance
Heterocycle SynthesisSubstituted Hydrazines, AmidinesFunctionalized Pyrazoles, PyrimidinesAccess to novel pharmacophores
Michael Addition-SubstitutionThiophenols, AnilinesSubstituted AcrylatesIntroduction of diverse functional groups
Multicomponent ReactionsIsocyanides, Amino AcidsHighly substituted heterocyclesRapid generation of molecular diversity
Cycloaddition ReactionsDienes, 1,3-DipolesCyclohexene and heterocycle derivativesConstruction of complex ring systems

Development of Novel Derivatives for Specific Synthetic Targets

The development of novel derivatives from this compound is intrinsically linked to the expansion of its reaction scope. By carefully choosing reaction partners and conditions, chemists can design and synthesize new molecules with specific functionalities tailored for various applications.

A key area of focus is the synthesis of precursors for biologically active molecules and functional materials. For example, derivatives of similar activated alkenes are used in the synthesis of pyrano[2,3-c]pyrazoles, which have shown potential as inhibitors of p38 MAP kinase, implicated in inflammatory diseases and cancer. nih.gov Adapting these synthetic routes using this compound could lead to new classes of potent and selective inhibitors.

Another avenue of research is the synthesis of functionalized pyridines. The reaction of related 2-chloro-nicotinonitriles with nucleophiles like ethyl mercaptoacetate (B1236969) is a known route to substituted pyridines. researchgate.net this compound can be envisioned as a versatile three-carbon building block for constructing highly substituted pyridine (B92270) rings through cascade reactions with appropriate nitrogen-containing precursors. Such pyridines are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.

The development of derivatives for materials science is also a promising direction. The cyanoacrylate backbone is known for its adhesive properties and its ability to form polymers. nih.govresearchgate.net Introducing a chloro-substituent offers a handle for post-polymerization modification, allowing for the creation of functional polymers with tailored properties, such as altered hydrophobicity, reactivity, or degradability.

Table 2: Novel Derivatives from this compound and Their Synthetic Targets

Derivative ClassSynthetic TargetPotential Application
Chloro-substituted PyrazolesKinase InhibitorsAnti-cancer, Anti-inflammatory drugs
Highly Functionalized PyridinesAgrochemicals, PharmaceuticalsCrop protection, Therapeutic agents
Functionalized Acrylate MonomersSpecialty PolymersAdhesives, Biomaterials
Spirocyclic HeterocyclesBioactive ScaffoldsDrug Discovery

Q & A

Basic: What are the optimal conditions for synthesizing ethyl cyanoacetate via esterification?

Answer:
The synthesis of ethyl cyanoacetate via esterification of cyanoacetic acid and ethanol is optimized through orthogonal experiments. Key factors include:

  • Catalyst amount : A mixed catalyst (silicotungstic acid and p-toluene sulfonic acid in equal proportions) at 1.5% concentration maximizes esterification rate .
  • Molar ratio : A 1:3.5 molar ratio of cyanoacetic acid to ethanol balances reactivity and cost .
  • Temperature : 80°C ensures sufficient kinetic energy without excessive side reactions .
  • Reaction time : 3.5 hours achieves equilibrium conversion .
    Gas chromatography (GC) with internal standardization (e.g., benzene) quantifies product purity, using retention times (0.80 min for ethyl cyanoacetate) and correction factors for accuracy .

Basic: What safety protocols are essential when handling ethyl cyanoacetate?

Answer:
Ethyl cyanoacetate poses acute and chronic hazards:

  • Skin/eye exposure : Flush with water for 15 minutes; use protective gloves and clothing (e.g., nitrile rubber) .
  • Inhalation : Use local exhaust ventilation; respirators if enclosure is impractical .
  • Ingestion : Immediate mouth rinsing and medical consultation .
    Chronic exposure may cause systemic toxicity, necessitating regular health monitoring. Workplace exposure limits are unestablished, so ALARA (As Low As Reasonably Achievable) principles apply .

Advanced: How does ethyl cyanoacetate participate in synthesizing polyfunctional pyridine derivatives?

Answer:
Ethyl cyanoacetate reacts with malononitrile under basic conditions (e.g., ammonium acetate) to form polyfunctional pyridines. For example:

  • Mechanism : Knoevenagel condensation followed by cyclization yields 3-cyano-2-pyridone derivatives .
  • Applications : These derivatives serve as intermediates for pharmaceuticals (e.g., anticancer agents) and agrochemicals .
    Reaction optimization includes refluxing ethanol with piperidine catalysis, confirmed via IR (absence of nitrile peaks) and NMR (characteristic dihydro-pyridine signals) .

Advanced: What catalytic methods enhance enantioselectivity in ethyl cyanoacetate reactions?

Answer:
Chiral organocatalysts, such as cinchona alkaloid-derived thioureas, enable enantioselective conjugate additions. For example:

  • Michael addition : Ethyl cyanoacetate reacts with chalcones using 10 mol% catalyst 1i , achieving 83–95% enantiomeric excess (ee) and 80–92% yield .
  • Key factors : Solvent polarity, temperature (room temperature preferred), and catalyst loading balance reactivity and stereocontrol .
    GC or HPLC with chiral columns validate enantioselectivity.

Basic: How is gas chromatography applied to analyze ethyl cyanoacetate synthesis?

Answer:
GC analysis involves:

  • Internal standard : Benzene (retention time: 0.57 min) normalizes peak areas .
  • Calibration : Correction factor f=MiAsAimsf = \frac{M_i \cdot A_s}{A_i \cdot m_s}, where MiM_i is ethyl cyanoacetate mass, AiA_i its peak area, and msm_s benzene mass .
  • Qualitative/quantitative : Retention time (0.80 min) identifies the compound; triplicate measurements ensure precision (±1% error tolerance) .

Advanced: What role does ethyl cyanoacetate play in synthesizing anticancer agents?

Answer:
Ethyl cyanoacetate is a key precursor for 3-cyano-2-pyridone derivatives. For example:

  • Reaction with hydrazines : Forms pyrido[2,3-d]pyridazine derivatives, screened for cytotoxicity .
  • Structural confirmation : 1H^1H-NMR (δ 6.5–7.5 ppm for aromatic protons) and mass spectrometry (m/z 280–350 range) validate intermediates .
  • Biological activity : Derivatives exhibit IC50_{50} values <10 µM against cancer cell lines, requiring in vivo validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.